molecular formula C16H16N6O3 B11263002 N~2~-benzyl-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-benzyl-N~4~-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11263002
M. Wt: 340.34 g/mol
InChI Key: JHNCDVCGEHHYAY-UHFFFAOYSA-N
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Description

N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine ring substituted with a benzyl group, a furan-2-ylmethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe nitration can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . Subsequent steps involve the use of reagents such as benzyl chloride and furan-2-ylmethyl chloride under basic conditions to introduce the respective substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and substitution reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The benzyl and furan-2-ylmethyl groups can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl chloride, furan-2-ylmethyl chloride, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction of the nitro group: Formation of N2-benzyl-N4-[(furan-2-yl)methyl]-5-aminopyrimidine-2,4,6-triamine.

    Hydrogenation of the furan ring: Formation of N2-benzyl-N4-[(tetrahydrofuran-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The benzyl and furan-2-ylmethyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N2-benzyl-N4-[(furan-2-yl)methyl]-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.

    N2-benzyl-N4-[(tetrahydrofuran-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a hydrogenated furan ring.

Uniqueness

N2-benzyl-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both a nitro group and a furan-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

2-N-benzyl-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H16N6O3/c17-14-13(22(23)24)15(18-10-12-7-4-8-25-12)21-16(20-14)19-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H4,17,18,19,20,21)

InChI Key

JHNCDVCGEHHYAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N

Origin of Product

United States

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